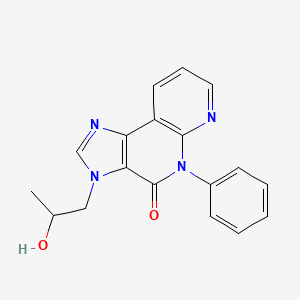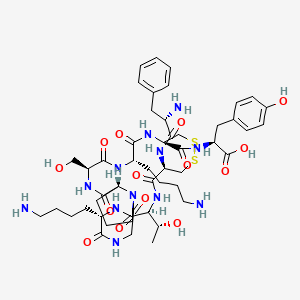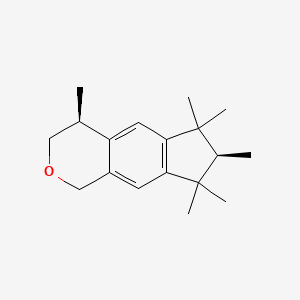
Hexamethylindanopyran, (4S,7R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a stereoisomer with specific (4S,7R) configuration, which contributes to its unique chemical properties and applications.
Métodos De Preparación
Hexamethylindanopyran, (4S,7R)-, can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve the desired stereochemistry . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Hexamethylindanopyran, (4S,7R)-, undergoes several types of chemical reactions, including:
Aplicaciones Científicas De Investigación
Hexamethylindanopyran, (4S,7R)-, has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Hexamethylindanopyran, (4S,7R)-, involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Hexamethylindanopyran, (4S,7R)-, can be compared with other similar compounds such as:
Hexamethylindanopyran, (4R,7R)-: This stereoisomer has a different configuration, leading to distinct chemical and biological properties.
Cyclopenta(g)-2-benzopyran derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Hexamethylindanopyran, (4S,7R)-, is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules .
Propiedades
Número CAS |
252332-95-9 |
|---|---|
Fórmula molecular |
C18H26O |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
(4S,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m1/s1 |
Clave InChI |
ONKNPOPIGWHAQC-NEPJUHHUSA-N |
SMILES isomérico |
C[C@@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C |
SMILES canónico |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


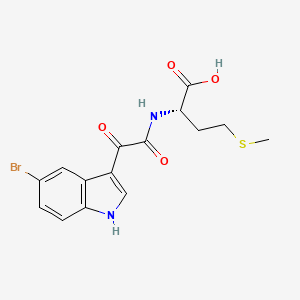

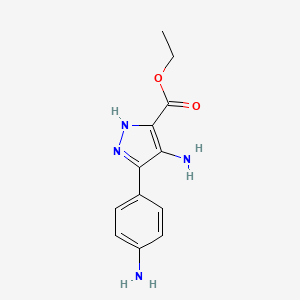
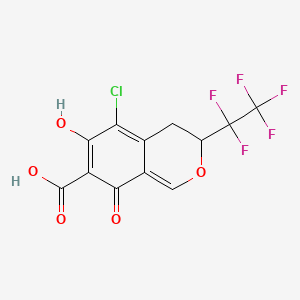
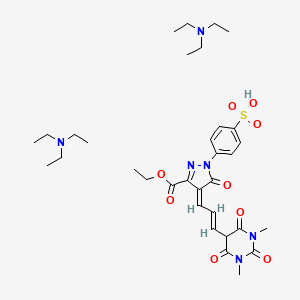


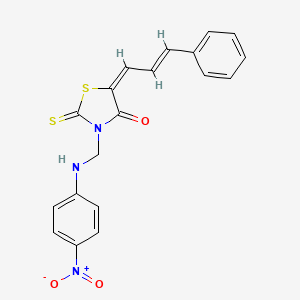
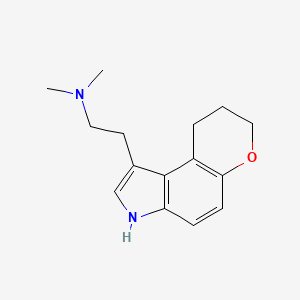
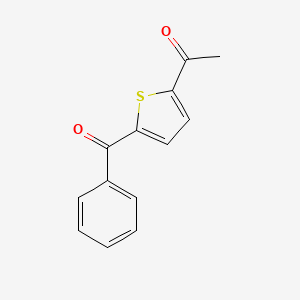

![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)
